molecular formula C14H17N3O B7508420 2-methyl-N-(1-methylpyrazol-3-yl)-2-phenylpropanamide

2-methyl-N-(1-methylpyrazol-3-yl)-2-phenylpropanamide

Cat. No.: B7508420
M. Wt: 243.30 g/mol
InChI Key: RQMOXBGWWUYXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(1-methylpyrazol-3-yl)-2-phenylpropanamide is a chemical compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-(1-methylpyrazol-3-yl)-2-phenylpropanamide is not fully understood. However, it has been suggested to act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase. It has also been reported to modulate the activity of the endocannabinoid system, which plays a crucial role in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of inflammatory markers, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-(1-methylpyrazol-3-yl)-2-phenylpropanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-methyl-N-(1-methylpyrazol-3-yl)-2-phenylpropanamide. One of the potential areas of application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Furthermore, the development of novel formulations and delivery methods could enhance the bioavailability and efficacy of this compound.

Synthesis Methods

The synthesis of 2-methyl-N-(1-methylpyrazol-3-yl)-2-phenylpropanamide involves the reaction between 2-methyl-2-phenylpropanoyl chloride and 1-methylpyrazole in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

2-methyl-N-(1-methylpyrazol-3-yl)-2-phenylpropanamide has been extensively studied for its potential application in the field of medicine. It has been reported to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to possess antioxidant and neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Properties

IUPAC Name

2-methyl-N-(1-methylpyrazol-3-yl)-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-14(2,11-7-5-4-6-8-11)13(18)15-12-9-10-17(3)16-12/h4-10H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMOXBGWWUYXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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